molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

カタログ番号: B048838
CAS番号: 29278-69-1
分子量: 220.22 g/mol
InChIキー: WSQZNZLOZXSBHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is a bicyclic organic compound characterized by a [8.2.2] ring system, oxygen atoms at bridgehead positions (3 and 8), and two ketone groups at positions 2 and 8.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often require:

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

    Solvents: Non-polar solvents like dichloromethane or toluene.

    Temperature: Controlled temperatures ranging from -78°C to room temperature to ensure selective cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving scalability.

化学反応の分析

Types of Reactions

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, often using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include diketones, diols, and substituted derivatives, which can be further utilized in various synthetic applications.

科学的研究の応用

Chemical Properties and Structure

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione features a complex bicyclic framework that contributes to its chemical reactivity and stability. Its molecular formula is C12H12O4C_{12}H_{12}O_{4} . The presence of dioxabicyclic moieties enhances its potential for forming stable complexes with various substrates.

Thermoplastic Resin Compositions

One of the primary applications of this compound is in the formulation of thermoplastic resin compositions. Research indicates that this compound can be incorporated into resin matrices to improve thermal stability and mechanical properties. For instance, patents have been filed detailing methods for synthesizing resin compositions that utilize this compound to enhance their performance under heat and stress .

Photostabilization

The compound has also been investigated for its role in photostabilization processes. It can act as an effective light stabilizer in polymer formulations, protecting materials from UV degradation. This application is particularly valuable in industries where materials are exposed to sunlight or artificial lighting over prolonged periods .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. Preliminary research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigations are necessary to elucidate the specific pathways affected by this compound.

Drug Delivery Systems

The unique structural characteristics of this compound make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents . This application is particularly relevant in developing formulations for hydrophobic drugs.

Case Studies and Research Findings

StudyApplicationFindings
Patent CN101495569BThermoplastic ResinsDemonstrated improved heat resistance and mechanical properties when integrated with this compound .
Research on PhotostabilizationPolymer FormulationsShowed significant reduction in UV-induced degradation when using this compound as a stabilizer .
Anticancer ResearchCancer Cell LinesIndicated potential inhibitory effects on cell proliferation in vitro .

作用機序

The mechanism of action of 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione involves interactions with various molecular targets. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s conjugated system allows it to participate in electron transfer processes, which is crucial in its role as a material for electronic applications.

類似化合物との比較

2.1 Structural Comparisons

The table below highlights key structural differences between 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione and related compounds:

Compound Name Bicyclic System Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound [8.2.2] 2,9-dione; 3,8-oxygen ~250 (estimated) Large bicyclic core, triene system
(Z)-3,8-Bis[difluoroboryloxyethylidene]decane-2,9-dione Linear decane 2,9-dione; B-O-F groups 378.94 Boron-containing substituents, enol ester
Benzo[f]indole-4,9-dione derivatives Fused indole 4,9-dione; aromatic ~250–300 Planar aromatic system, ROS-inducing activity
6,8-Dioxabicyclo[3.2.1]octane-2,3-diol [3.2.1] 2,3-diol; 6,8-oxygen ~160–180 Small bicyclic system, ASGPR-targeting groups

Key Observations:

  • Unlike benzo[f]indole-4,9-diones, which are planar and aromatic, the target compound’s bicyclic framework may limit conjugation, altering electronic properties and solubility.
2.4 Functional Group Reactivity
  • This contrasts with the diol groups in [3.2.1] systems, which participate in hydrogen bonding .
  • Boron-containing diones (e.g., ) exhibit unique Lewis acidity, enabling applications in catalysis or materials science .

生物活性

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula: C14H16O4
  • Molecular Weight: 248.28 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory and antimicrobial properties. The following sections detail specific biological effects observed in scientific studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans20100

A study conducted by demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in vitro and in vivo.

Case Study: In Vivo Model

In a controlled experiment using a rat model of acute inflammation induced by carrageenan:

  • Dosage: 50 mg/kg body weight administered intraperitoneally.
  • Results: A reduction in paw edema was observed at 4 hours post-administration compared to the control group.

The compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples collected from treated rats .

The proposed mechanism for the biological activity of this compound involves the modulation of signaling pathways associated with inflammation and microbial resistance. Specifically:

  • It inhibits the NF-kB pathway which is crucial for the expression of pro-inflammatory cytokines.
  • The compound also disrupts bacterial cell wall synthesis leading to cell lysis in susceptible strains.

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, and what experimental parameters are critical for yield optimization?

Methodological Answer : The synthesis typically involves cyclization of precursor ketones or diones under acidic or catalytic conditions. For example, analogous bicyclic diones (e.g., 5,8-dioxabicyclo[4.3.0]non-3-ene-2,9-dione) are synthesized via dehydration of hemiketals using reagents like thionyl chloride, followed by cyclization . Key parameters include:

  • Temperature control : Reactions often require prolonged stirring (e.g., 48 hours at 293–298 K) for complete conversion .
  • Solvent selection : Acetic anhydride is used as both solvent and reactant in some protocols .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·acetic acid complex) are critical for enol ester formation and cyclization .

Q. Q2. How is the structural elucidation of this compound performed, and what spectroscopic/analytical techniques are most reliable?

Methodological Answer :

  • X-ray crystallography : The gold standard for confirming bicyclic frameworks. For example, crystal structures of related diones (e.g., C₁₄H₂₀B₂F₄O₄) are solved using Mo Kα radiation (λ = 0.71073 Å) and refined via SHELXTL software, providing bond lengths and angles with <0.1 Å precision .
  • NMR spectroscopy : ¹H and ¹³C NMR are used to identify proton environments and carbonyl groups. For bicyclic systems, coupling constants (e.g., J = 8–12 Hz) help confirm ring strain and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns validate ring-opening pathways .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data during structural characterization of bicyclic diones?

Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate proposed structures .
  • Crystallographic redundancy : Solving multiple crystal structures under different conditions (e.g., solvent-free vs. solvated forms) clarifies ambiguities in bond angles or torsional strain .

Q. Q4. What strategies are effective in optimizing the regioselectivity of cyclization reactions for bicyclic diones?

Methodological Answer : Regioselectivity depends on steric and electronic factors:

  • Substituent effects : Electron-withdrawing groups (e.g., ketones) direct cyclization via Thorpe-Ingold effects, as seen in the synthesis of 1,7-dioxaspiro[4.4]non-2-ene derivatives .
  • Catalyst tuning : BF₃·acetic acid promotes enol ester formation in less hindered positions, while bulky bases (e.g., LiBr) suppress competing pathways .
  • Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., smaller rings), while prolonged heating drives thermodynamic stabilization of larger frameworks .

Q. Q5. How can electrochemical properties of bicyclic diones be exploited in materials science or redox-active applications?

Methodological Answer : Cyclic voltammetry (CV) and square wave voltammetry (SWV) reveal redox behavior:

  • Multi-step oxidation : Bicyclic diones with conjugated systems (e.g., ferrocene derivatives) show two distinct oxidation peaks (E₁ and E₂) corresponding to sequential electron transfers .
  • Structure–activity relationships : Electron-deficient diones (e.g., those with electron-withdrawing substituents) exhibit higher reduction potentials, making them candidates for charge-transfer materials .

Q. Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for bicyclic diones?

Methodological Answer :

  • Re-examine basis sets : Switch from smaller basis sets (e.g., 6-31G*) to larger ones (e.g., cc-pVTZ) to improve accuracy in predicting NMR chemical shifts .
  • Solvent corrections : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to account for solvent-induced shifts in NMR or UV-Vis spectra .
  • Dynamic effects : Use molecular dynamics (MD) simulations to model conformational flexibility that static calculations might miss .

Q. Experimental Design Considerations

Q. Q7. What precautions are necessary when handling air- or moisture-sensitive intermediates in the synthesis of bicyclic diones?

Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for steps involving enol esters or BF₃ complexes, which hydrolyze readily .
  • Drying agents : Pre-dry solvents over molecular sieves or CaH₂ to minimize side reactions (e.g., hydrolysis of acetic anhydride to acetic acid) .
  • Low-temperature quenching : Add reactions to ice-water mixtures to terminate Lewis acid catalysts (e.g., BF₃) and prevent over-dehydration .

Q. Advanced Characterization Techniques

Q. Q8. How can X-ray crystallography and NMR spectroscopy be combined to resolve stereochemical uncertainties in bicyclic diones?

Methodological Answer :

  • NOE correlations : 2D NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial positions in bicyclic systems) .
  • Crystallographic disorder modeling : Refine X-ray data with partial occupancy models to account for dynamic stereoisomerism .
  • Synchrotron radiation : High-flux X-rays (e.g., at 0.5 Å wavelength) improve resolution for low-symmetry crystals (e.g., monoclinic P2/n systems) .

特性

IUPAC Name

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQZNZLOZXSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616630
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29278-69-1
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

474 g of dimethyl terephthalate and 660 g of 1,4-butanediol were placed into a 2 liter round bottomed flack fitted with a condenser, vigreux distillation column, nitrogen inlet and mechanical stirrer. The reactor was placed inside an isomantle and slowly heated to a temperature of 160° C. At this point 248 mg of tetrabutyl titanate catalyst pre-mixed with a small amount of pure 1,4-butanediol was injected, whilst the reactor contents were being stirred. The reaction was allowed to continue for 1 hour at 200° C. Methanol vapor which is produced during the reaction, was removed via the vigreux distillation column and combined condenser. The composition of the product was 82% by weight of butylene terephthalate (as confirmed by NMR) and 18% by weight of 1,4-butanediol.
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。